5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine
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Overview
Description
5-(Hydroxymethyl)-2’,3’-O-(1-methylethylidene)cytidine is a synthetic nucleoside analog. It is structurally related to cytidine, a nucleoside molecule that is a fundamental component of RNA. This compound is characterized by the presence of a hydroxymethyl group at the 5-position and an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of the ribose sugar.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2’,3’-O-(1-methylethylidene)cytidine typically involves the protection of the ribose hydroxyl groups followed by the introduction of the hydroxymethyl group at the 5-position. One common method involves the use of 1,2:5,6-di-O-isopropylidene-D-glucose as a starting material. The reaction conditions often include the use of anhydrous solvents, such as dichloromethane, and reagents like phenyl chlorothionoformate and pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-2’,3’-O-(1-methylethylidene)cytidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to remove the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylated derivative, while reduction would yield a dehydroxylated product.
Scientific Research Applications
5-(Hydroxymethyl)-2’,3’-O-(1-methylethylidene)cytidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a tool for studying nucleoside metabolism and RNA synthesis.
Medicine: The compound is investigated for its potential antiviral and anticancer properties.
Industry: It can be used in the development of pharmaceuticals and as a precursor in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2’,3’-O-(1-methylethylidene)cytidine involves its incorporation into RNA or DNA, where it can interfere with nucleic acid synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include various enzymes involved in nucleoside metabolism, such as kinases and polymerases.
Comparison with Similar Compounds
Similar Compounds
Cytidine: The parent compound, which lacks the hydroxymethyl and isopropylidene groups.
5-Methylcytidine: Similar structure but with a methyl group at the 5-position instead of a hydroxymethyl group.
2’,3’-O-Isopropylideneadenosine: Another nucleoside analog with an isopropylidene-protected ribose.
Uniqueness
5-(Hydroxymethyl)-2’,3’-O-(1-methylethylidene)cytidine is unique due to the combination of the hydroxymethyl group and the isopropylidene protection. This structure provides specific chemical properties and biological activities that are distinct from other nucleoside analogs.
Properties
Molecular Formula |
C13H19N3O6 |
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Molecular Weight |
313.31 g/mol |
IUPAC Name |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-(hydroxymethyl)pyrimidin-2-one |
InChI |
InChI=1S/C13H19N3O6/c1-13(2)21-8-7(5-18)20-11(9(8)22-13)16-3-6(4-17)10(14)15-12(16)19/h3,7-9,11,17-18H,4-5H2,1-2H3,(H2,14,15,19)/t7-,8-,9-,11-/m1/s1 |
InChI Key |
JKNVVCZBENODOV-TURQNECASA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=NC3=O)N)CO)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=C(C(=NC3=O)N)CO)CO)C |
Origin of Product |
United States |
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